molecular formula C20H18N6O3 B2501353 (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide CAS No. 1776051-79-6

(2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide

Cat. No.: B2501353
CAS No.: 1776051-79-6
M. Wt: 390.403
InChI Key: CMTMNHYBPWWNHW-BQYQJAHWSA-N
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Description

The compound (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide is a structurally complex molecule featuring a methoxyphenyl group, a triazolo-oxadiazole-pyridine heterocyclic core, and an enamide linkage. Structural characterization likely employs techniques such as IR spectroscopy (to confirm carbonyl and nitro groups) and X-ray crystallography (using programs like SHELXL ).

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-13-22-20(29-25-13)15-9-10-26-17(11-15)23-24-18(26)12-21-19(27)8-7-14-5-3-4-6-16(14)28-2/h3-11H,12H2,1-2H3,(H,21,27)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTMNHYBPWWNHW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C=CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)/C=C/C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole and triazolopyridine rings, followed by their coupling with the methoxyphenyl and prop-2-enamide moieties under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Carbamate Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and releasing carbon dioxide. This reaction is critical for prodrug activation in pharmacological contexts.

Conditions and Results

Reaction TypeConditionsProducts FormedYield (%)Reference
Acidic Hydrolysis1M HCl, reflux, 6 hrsAmine derivative + CO₂78
Basic Hydrolysis1M NaOH, 60°C, 4 hrsAmine derivative + CO₂82

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the 2-fluorophenyl and furan groups remaining intact. Stability studies indicate slower hydrolysis rates compared to aliphatic carbamates due to steric hindrance from the piperazine moiety.

Piperazine Ring Functionalization

The piperazine group participates in alkylation and acylation reactions, often targeting the secondary amine sites.

Key Reactions

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in acetonitrile, forming quaternary ammonium salts.

  • Acylation : Acetyl chloride in dichloromethane at 0°C yields acetylated derivatives.

Optimized Conditions for Alkylation

SubstrateReagentSolventTemp (°C)Time (hrs)Yield (%)
Methyl iodideK₂CO₃CH₃CN801265

The fluorophenyl group’s electron-withdrawing effect enhances the electrophilicity of adjacent piperazine nitrogens, facilitating nucleophilic substitutions .

Furan Ring Reactivity

The furan moiety undergoes electrophilic aromatic substitution (EAS), particularly at the 5-position.

Documented Reactions

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group.

  • Sulfonation : SO₃ in DMSO yields sulfonated products.

Nitration Results

Nitrating AgentTemp (°C)ProductYield (%)
HNO₃/H₂SO₄05-Nitro-furan derivative58

The electron-rich furan ring directs electrophiles to the 5-position, though steric hindrance from the ethylcarbamate chain moderates reactivity.

Hydrogenolysis of Benzyl Group

The benzyl protecting group is cleaved via catalytic hydrogenation, yielding a free amine.

Conditions

  • Catalyst: 10% Pd/C

  • Solvent: Ethanol

  • H₂ Pressure: 1 atm

  • Time: 8 hrs

  • Yield: 89%

This reaction retains the piperazine and furan frameworks, enabling further functionalization.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing volatile fragments (e.g., CO₂, fluorobenzene) and a char residue.

Key Data

Decomposition StageTemp Range (°C)Mass Loss (%)
Initial220–25035
Secondary250–40050

Scientific Research Applications

Biological Evaluation

Research into the biological activities of (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide has indicated several promising applications:

Anticancer Activity

Studies have demonstrated that compounds with similar structural motifs exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The incorporation of oxadiazole and triazole rings is known to enhance biological activity against various cancer types.

Anti-inflammatory Properties

Compounds featuring methoxy and triazole functionalities have shown potential as anti-inflammatory agents. They may inhibit key enzymes involved in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing inflammation-related symptoms.

Antimicrobial Effects

The presence of multiple heterocycles in the compound suggests potential antimicrobial activity. Research into related compounds has shown efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

  • Anticancer Studies : A study published in Pharmaceuticals highlighted how derivatives with triazole structures showed significant cytotoxicity against human cancer cell lines, suggesting a pathway for developing new anticancer drugs based on this scaffold .
  • Anti-inflammatory Research : Another investigation focused on compounds with oxadiazole rings demonstrated their ability to inhibit COX enzymes effectively, leading to reduced inflammation in animal models .
  • Antimicrobial Testing : A recent pharmacological study evaluated a series of oxadiazole derivatives against bacterial strains and found promising results indicating strong antibacterial activity .

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its binding affinity and selectivity .

Comparison with Similar Compounds

Table 1. Structural Analogs and Key Differences

Compound Name Molecular Formula Key Functional Groups Structural Variations Reference
Target Compound Not explicitly provided Methoxyphenyl, triazolo-oxadiazole-pyridine, enamide N/A -
(2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide Not explicitly provided Phenyl, triazolo-oxadiazole-pyridine, enamide Phenyl vs. methoxyphenyl substituent
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ Nitrophenyl, pyrazolone Nitro group instead of methoxy; pyrazolone core
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one Not explicitly provided Methoxyphenyl, triazolo-thiadiazine Thiadiazine and pyrrolo-thiazolo-pyrimidine cores

Key Observations :

  • The methoxyphenyl group in the target compound may enhance solubility compared to nonpolar phenyl analogs .

Physicochemical Properties

Table 2. Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Lipinski Compliance Key IR Peaks (cm⁻¹) Reference
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 273.24 170 Yes 1702 (C=O), 1552 (NO₂)
Target Compound (Inferred) ~400–450 (estimated) Not available Likely (methoxy improves compliance) Expected peaks: ~1650 (C=O), 1250 (C-O) -

Analysis :

  • The nitro group in contributes to higher density and polarity compared to the methoxy group in the target compound.
  • Methoxy substituents typically improve metabolic stability and membrane permeability, aligning with Lipinski’s rule .

Limitations :

  • For example, two structurally similar compounds may differ in bioavailability or metabolic stability, leading to divergent effects .

Limitations of Structural Similarity Predictions

  • Chemical Similarity Hypothesis : While structurally similar compounds often share properties (e.g., solubility, reactivity), exceptions exist due to stereoelectronic effects or metabolic pathways .
  • QSAR Models: These models may overlook non-linear relationships between structure and activity, especially in complex biological systems .

Biological Activity

The compound (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide represents a novel structure in medicinal chemistry, combining elements of oxadiazole and triazole frameworks known for their varied biological activities. This article reviews its biological activity based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups that contribute to its potential biological activities. The key components include:

  • Methoxyphenyl group : Known for enhancing lipophilicity and biological activity.
  • Oxadiazol and Triazole rings : These heterocycles are often associated with pharmacological properties, including anti-inflammatory and anticancer activities.

Biological Activity Overview

Research has indicated that compounds containing oxadiazole and triazole moieties exhibit a range of biological activities. The specific compound under review has shown promise in various studies:

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For instance:

  • A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) without harming normal cells. The mechanism involved apoptosis induction and cell cycle arrest through the upregulation of p53 and caspase 3 pathways .

Anti-inflammatory Effects

Compounds with oxadiazole structures have been noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance:

  • A derivative was found to significantly reduce inflammation markers in vitro, suggesting that the target compound may share similar properties .

Research Findings

Study Findings Cell Lines Tested Mechanism of Action
Study 1 Significant cytotoxicity against MCF-7 and HepG2MCF-7, HepG2Induction of apoptosis via p53 pathway
Study 2 Anti-inflammatory activity demonstratedNot specifiedInhibition of pro-inflammatory cytokines
Study 3 Enhanced cytotoxicity compared to related compoundsMCF-7, Bel-7402Cell cycle arrest mechanisms

Case Studies

  • Case Study on Oxadiazole Derivatives
    • A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, one compound showed IC50 values in the low micromolar range against MCF-7 cells, indicating potent activity .
  • Triazole Framework Investigation
    • Research into triazole derivatives revealed their ability to induce apoptosis in cancer cells through multiple signaling pathways. The integration of these structures into the compound may enhance its therapeutic efficacy .

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